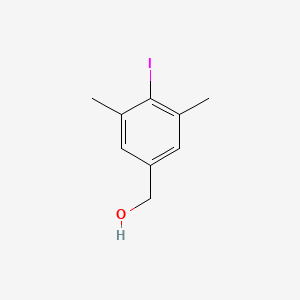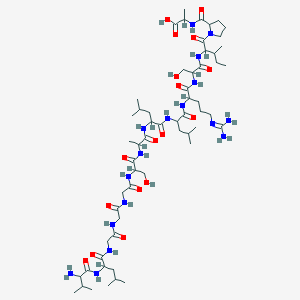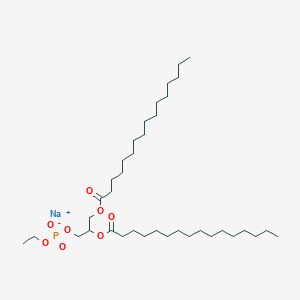
(4-Iodo-3,5-dimethylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Iodo-3,5-dimethylphenyl)methanol” is a chemical compound with the molecular formula C9H11IO. It consists of a benzene ring substituted with an iodine atom and two methyl groups, along with a hydroxyl group attached to the benzene ring. The compound’s structure is shown below:
Structure: C6H4IC(CH3)2OH
Méthodes De Préparation
Synthetic Routes:
The synthesis of “(4-Iodo-3,5-dimethylphenyl)methanol” involves introducing the iodine substituent onto a 3,5-dimethylphenyl ring. Here are some synthetic routes:
Iodination of 3,5-Dimethylbenzyl Alcohol:
Industrial Production:
The industrial production of this compound may involve large-scale iodination reactions using appropriate catalysts and process optimization.
Analyse Des Réactions Chimiques
“(4-Iodo-3,5-dimethylphenyl)methanol” can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the alcohol group to a carbonyl group (e.g., aldehyde or ketone).
Substitution: The iodine atom can be replaced by other nucleophiles (e.g., halides, amines, or hydroxide ions).
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
- Iodination: I2, NaIO4, acidic conditions
- Oxidation: Oxidizing agents (e.g., CrO3, KMnO4)
- Substitution: Various nucleophiles (e.g., NaOH, NH3, Cl2)
- Reduction: Reducing agents (e.g., LiAlH4)
Applications De Recherche Scientifique
“(4-Iodo-3,5-dimethylphenyl)methanol” finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: Its derivatives could be useful in designing functional materials.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific applications. its hydroxyl group and aromatic ring make it potentially reactive in biological systems.
Comparaison Avec Des Composés Similaires
While there are no direct analogs of this compound, we can compare it to related structures, such as other iodinated benzyl alcohols or phenols.
Propriétés
Numéro CAS |
18982-60-0 |
|---|---|
Formule moléculaire |
C9H11IO |
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
(4-iodo-3,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |
Clé InChI |
XQEPFBNOQKEDGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1I)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)

![7,12,14,22-Tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one](/img/structure/B12101985.png)




![6-Methyl-1-[[2-methyl-6-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-dione](/img/structure/B12102026.png)

